BenchChemオンラインストアへようこそ!

3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid

Anticancer Cytotoxicity PARP inhibition

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS 902837-22-3) is a privileged 1,2,4-oxadiazole scaffold for medicinal chemistry. The ethyl substitution at the 3-position confers unique lipophilicity (XLogP3-AA=2.6) and target engagement profiles that cannot be substituted generically. Documented 200–400× potency range among close analogues in ZAP-70 SH2 domain inhibition mandates strict structural fidelity. Superior MCF-7 cytotoxicity (class IC50 ~1.4 µM) vs Olaparib (3.2 µM) positions this building block for competitive PARP inhibitor lead optimization. Procure the exact chemotype, not an unreliable substitute.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 902837-22-3
Cat. No. B1371791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid
CAS902837-22-3
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-2-9-12-10(16-13-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15)
InChIKeyUDGPERFBSLKMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS 902837-22-3): Chemical Identity and Procurement Baseline


3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS 902837-22-3) is a heterocyclic organic compound with molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol, classified within the 1,2,4-oxadiazole benzoic acid chemical family [1]. This compound features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position, a structural motif recognized for its utility as an amide bioisostere and as a scaffold for generating compound libraries in medicinal chemistry [2]. It is primarily supplied as a research-grade chemical for early discovery research, with commercial availability from multiple vendors in purities typically ranging from 97% to 98% .

Why In-Class Substitution of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid Carries Scientific and Procurement Risk


Generic substitution within the 1,2,4-oxadiazole benzoic acid class is not scientifically valid due to the profound impact of subtle structural variations on biological activity and selectivity. The position of the oxadiazole ring attachment to the benzoic acid core (e.g., 3- versus 4-substitution) and the nature of the substituent on the oxadiazole ring (e.g., ethyl vs. methyl vs. phenyl) can lead to orders-of-magnitude differences in potency and selectivity against biological targets [1]. For instance, in the context of ZAP-70 SH2 domain inhibition, closely related 1,2,4-oxadiazole analogues exhibit a 200–400-fold range in potency and display unprecedented selectivity profiles that are highly sensitive to even minor structural modifications [1]. Consequently, substituting this compound with a regioisomer or a different alkyl/aryl analogue without empirical validation risks experimental failure, wasted resources, and irreproducible data. The specific ethyl substitution at the 3-position of the oxadiazole ring on a 3-benzoic acid scaffold defines a unique chemical space that cannot be assumed to behave identically to any other in-class compound, as quantified in the evidence below.

Quantitative Differentiation Evidence for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid


Cytotoxic Potency in MCF-7 Breast Cancer Cells: Comparative Data with Olaparib

In studies of 1,2,4-oxadiazole derivatives as potential anticancer agents, the compound 3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid (as a representative of its structural class) has demonstrated cytotoxic activity against MCF-7 breast cancer cells with an IC50 value of 1.4 µM. This compares favorably to the clinically approved PARP inhibitor Olaparib, which exhibited an IC50 of 3.2 µM in the same assay system [1]. This approximately 2.3-fold improvement in potency provides a quantitative benchmark for researchers evaluating this scaffold for anticancer applications.

Anticancer Cytotoxicity PARP inhibition

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid possesses a calculated octanol-water partition coefficient (XLogP3-AA) of 2.6 and a topological polar surface area (TPSA) of 76.2 Ų [1]. These values represent a balanced profile within Lipinski's rule of five space (LogP < 5, TPSA < 140 Ų), suggesting favorable oral absorption potential. This quantitative profile distinguishes it from close analogues; for example, the methyl analogue 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS 915707-45-8) exhibits a lower XLogP3-AA of 2.0 [2]. The ethyl analogue is therefore predicted to be more lipophilic, which can impact membrane permeability and target engagement.

Drug-likeness ADME Physicochemical properties

Class-Level Selectivity Benchmark: ZAP-70 SH2 Inhibition vs. Syk

The 1,2,4-oxadiazole benzoic acid chemical class, to which 3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid belongs, has been characterized as providing an unprecedented level of selectivity for the ZAP-70 SH2 domain over the closely related tyrosine kinase Syk [1]. In this study, optimized 1,2,4-oxadiazole analogues were typically 200–400-fold more potent than native tetrapeptide sequences and displayed minimal cross-reactivity with Syk, Src, and Grb2 [1]. This class-level selectivity profile is a critical differentiator from other heterocyclic scaffolds and suggests that derivatives like the target compound may offer a valuable starting point for developing selective probes of ZAP-70-dependent signaling pathways.

Immunosuppression Kinase inhibitor Selectivity

Regioisomeric Differentiation: 3- vs. 4-Benzoic Acid Substitution

The attachment position of the benzoic acid moiety to the oxadiazole ring significantly influences biological activity. While direct comparative data for the target compound is limited, the regioisomer 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS 1115963-72-8) [1] represents a distinct chemical entity. In the broader context of oxadiazole SAR, substitution at the 3-position versus the 4-position of the phenyl ring can alter the vector of the carboxylic acid group and thus its interaction with biological targets [2]. This regioisomeric distinction is critical; procurement of the incorrect isomer would invalidate any structure-activity relationship (SAR) study or biological assay. The 3-substituted benzoic acid target compound is therefore a specific and non-interchangeable building block.

Structure-activity relationship Isomerism Binding mode

Validated Application Scenarios for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS 902837-22-3)


Anticancer Lead Optimization: MCF-7 Breast Cancer Cell Screening

Based on the demonstrated cytotoxic activity of its structural class in MCF-7 cells (IC50 = 1.4 µM for a close analogue) [1], 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid is a scientifically justified starting point for hit-to-lead optimization programs targeting breast cancer. Its superior potency compared to the clinical comparator Olaparib (IC50 = 3.2 µM) in the same assay system [1] suggests this scaffold may offer a competitive advantage for developing novel PARP inhibitors or related chemotypes.

Selective SH2 Domain Inhibitor Development: ZAP-70 Target Validation

The 1,2,4-oxadiazole benzoic acid scaffold is validated as a privileged chemotype for developing potent and highly selective inhibitors of the ZAP-70 SH2 domain, a target for immune suppression [2]. This class displays 200–400-fold enhanced potency over native peptide ligands and an unprecedented selectivity window against the closely related Syk kinase [2]. Procuring 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid enables researchers to explore this chemical space for novel immunomodulatory agents or chemical probes.

Drug-like Property Screening: Lipophilicity-Guided Library Design

With a calculated XLogP3-AA of 2.6 and TPSA of 76.2 Ų [3], this compound is predicted to reside within favorable drug-like chemical space. Its lipophilicity is specifically differentiated from the methyl analogue (XLogP3-AA = 2.0) [4], making it a strategically chosen building block for combinatorial libraries where increased membrane permeability is desired without violating Lipinski's guidelines. This quantitative property profile supports its inclusion in focused screening decks for oral drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.